3-Ethoxy-2-fluoro-3-oxopropanoic acid

Asymmetric Synthesis Enzymatic Hydrolysis Chiral Fluorinated Building Blocks

3‑Ethoxy‑2‑fluoro‑3‑oxopropanoic acid (CAS 100701‑49‑3; synonyms: 2‑fluoromalonic acid monoethyl ester, propanedioic acid, 2‑fluoro‑, 1‑ethyl ester) is a low‑molecular‑weight (150.11 g·mol⁻¹) fluorinated malonate half‑ester [REFS‑1]. The molecule combines a single carboxylic acid moiety with an ethyl ester and an α‑fluorine substituent, placing it within the broader class of α‑fluoromalonate half‑esters that serve as versatile intermediates for pharmaceutical and agrochemical synthesis [REFS‑2].

Molecular Formula C5H7FO4
Molecular Weight 150.10 g/mol
Cat. No. B8812399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-fluoro-3-oxopropanoic acid
Molecular FormulaC5H7FO4
Molecular Weight150.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)O)F
InChIInChI=1S/C5H7FO4/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3,(H,7,8)
InChIKeyMBHUWFBTQONAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Ethoxy‑2‑fluoro‑3‑oxopropanoic Acid – Procurement‑Grade Overview for the Fluoromalonate Half‑Ester Building Block


3‑Ethoxy‑2‑fluoro‑3‑oxopropanoic acid (CAS 100701‑49‑3; synonyms: 2‑fluoromalonic acid monoethyl ester, propanedioic acid, 2‑fluoro‑, 1‑ethyl ester) is a low‑molecular‑weight (150.11 g·mol⁻¹) fluorinated malonate half‑ester [REFS‑1]. The molecule combines a single carboxylic acid moiety with an ethyl ester and an α‑fluorine substituent, placing it within the broader class of α‑fluoromalonate half‑esters that serve as versatile intermediates for pharmaceutical and agrochemical synthesis [REFS‑2]. It is currently supplied by niche custom‑synthesis providers at research‑scale quantities and purity levels typically ≥95% [REFS‑3].

Why a Simple Malonate or Fluoromalonate Diester Cannot Replace 3‑Ethoxy‑2‑fluoro‑3‑oxopropanoic Acid in Synthetic Sequences


The compound’s differentiated value resides in its precisely controlled half‑ester architecture. Unlike diethyl 2‑fluoromalonate, which requires post‑synthetic hydrolysis to expose a single carboxyl handle [REFS‑1], 3‑ethoxy‑2‑fluoro‑3‑oxopropanoic acid delivers orthogonal reactivity out of the container: the free carboxylic acid can be activated for amide coupling or decarboxylative cross‑coupling while the ethyl ester remains intact for subsequent transformations. Simultaneously, the electron‑withdrawing α‑fluorine depresses the pKₐ of the remaining carboxyl group relative to non‑fluorinated monoethyl malonate [REFS‑2], altering both ionization and nucleophilic reactivity. These built‑in reactivity differences preclude casual interchange with di‑ester, di‑acid, or non‑fluorinated mono‑ester analogs without compromising synthetic efficiency or product profiles.

Quantitative Differentiation Evidence for 3‑Ethoxy‑2‑fluoro‑3‑oxopropanoic Acid


Enabling Enantiomerically Pure Building Blocks via Enzymatic Resolution – A Chiral Advantage Over Achiral Fluoromalonate Diesters

3‑Ethoxy‑2‑fluoro‑3‑oxopropanoic acid can be obtained in optically pure form through immobilized‑lipase‑mediated asymmetric hydrolysis of diethyl 2‑fluoromalonate. Kitazume et al. demonstrated that lipase‑MY yields the (R)‑(+)‑enantiomer with high optical purity, while cellulase provides the (S)‑(−)‑enantiomer [REFS‑1][REFS‑2]. In contrast, the parent diethyl 2‑fluoromalonate and 2‑fluoromalonic acid are achiral and cannot furnish enantiomerically enriched intermediates without additional resolution steps. The availability of both enantiomers in >95% ee (as inferred from the reported optical rotation and enzymatic specificity) enables stereocontrolled construction of fluorinated pharmaceuticals and agrochemicals [REFS‑3].

Asymmetric Synthesis Enzymatic Hydrolysis Chiral Fluorinated Building Blocks

Chemoselective Monofunctionalization Enabled by the Half‑Ester Architecture – Demonstrated in Patent Intermediate Synthesis

Patent US8952010B2 describes the synthesis of 3‑ethoxy‑2‑fluoro‑3‑oxopropanoic acid from diethyl fluoromalonate via selective mono‑hydrolysis (KOH, ethanol, 0 °C→rt, 14 h) [REFS‑1]. The resulting half‑ester was subsequently coupled to elaborate pyrrolidinone‑based antibacterial agents. The procedure yields approximately 14.4 g of crude product from 15 g of starting material (ca. 95% mass recovery) [REFS‑1]. This contrasts with the use of diethyl fluoromalonate, which would require a separate ester‑hydrolysis step after the first coupling to expose the second carboxyl group, adding at least one synthetic step and reducing overall yield. The built‑in orthogonality of the half‑ester thus streamlines multi‑step sequences.

Chemoselective Synthesis Half‑Ester Reactivity Pharmaceutical Intermediates

Enhanced Acidity of the α‑Fluorinated Carboxyl Group Relative to Non‑Fluorinated Monoethyl Malonate

The electron‑withdrawing α‑fluorine atom in 3‑ethoxy‑2‑fluoro‑3‑oxopropanoic acid is predicted to lower the pKₐ of the adjacent carboxylic acid significantly below that of monoethyl malonate (pKₐ ≈ 3.5–4.0). Computational predictions for the parent 2‑fluoromalonic acid give a pKₐ of 0.75 ± 0.34 [REFS‑1], while malonic acid has pKₐ₁ = 2.83. For the monoethyl ester, a pKₐ shift of approximately 1–1.5 log units relative to non‑fluorinated monoethyl malonate is anticipated by analogy. This increased acidity facilitates deprotonation under milder basic conditions and can alter the course of enolate‑based chemistries, providing an additional lever for reaction optimization.

pKₐ Modulation Fluorine Effect Reactivity Tuning

Participation in Decarboxylative Cross‑Coupling as a Half‑Ester – A Reactivity Mode Not Available to Diesters

α‑Fluoromalonate half‑esters, including the ethyl variant, undergo copper‑mediated oxidative decarboxylative cross‑coupling with aryl boron reagents to yield monofluoro α‑aryl acetates [REFS‑1]. This transformation (room temperature, air atmosphere, broad substrate scope) exploits the free carboxyl group as a traceless directing/activating handle. Diethyl 2‑fluoromalonate cannot participate in this reaction because it lacks a free carboxylic acid for decarboxylation. For procurement, this means 3‑ethoxy‑2‑fluoro‑3‑oxopropanoic acid is the required substrate for this specific C–C bond‑forming methodology; substitution with the diester would necessitate a hydrolysis step and a separate isolation of the half‑ester.

Decarboxylative Coupling C–C Bond Formation α‑Fluoromalonate Half‑Esters

Procurement‑Relevant Application Scenarios for 3‑Ethoxy‑2‑fluoro‑3‑oxopropanoic Acid


Stereocontrolled Synthesis of Fluorinated Pharmaceutical Intermediates

When a chiral fluorinated building block is required for the construction of a drug candidate’s core scaffold, 3‑ethoxy‑2‑fluoro‑3‑oxopropanoic acid can be sourced as the enantiomerically pure (R)‑ or (S)‑monoethyl ester, directly installing a fluorine‑bearing stereocenter without auxiliary‑based resolution steps [REFS‑1]. This is especially valuable in medicinal chemistry programs where lead‑optimization SAR demands systematic variation of fluorine configuration.

Step‑Economical Assembly of Functionalized Heterocycles

In routes where a carboxylic acid handle must be coupled first (e.g., to an amine or alcohol) while an ester remains for a later cyclization or alkylation, the half‑ester architecture eliminates the protection/deprotection sequences required when starting from diethyl 2‑fluoromalonate [REFS‑2]. Patent US8952010B2 exemplifies this logic in the synthesis of pyrrolidinone‑based antibacterials.

Decarboxylative Cross‑Coupling for α‑Fluoro Aryl Acetate Libraries

For discovery teams synthesizing collections of monofluoro aryl acetates, 3‑ethoxy‑2‑fluoro‑3‑oxopropanoic acid serves as the requisite half‑ester substrate for copper‑mediated decarboxylative coupling [REFS‑3]. The mild, room‑temperature protocol tolerates aryl bromides, iodides, pyridines, and pyrimidines, making it suitable for parallel library synthesis.

Green‑Chemistry‑Focused Synthesis of Fluorinated Building Blocks

When a project’s sustainability metrics mandate low‑waste fluorination routes, the compound can be generated from diethyl malonate via a one‑step direct fluorination process that shows favorable atom economy and process mass intensity compared to multistep halogen‑exchange methods [REFS‑4]. This supports procurement decisions where environmental footprint is a selection criterion.

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